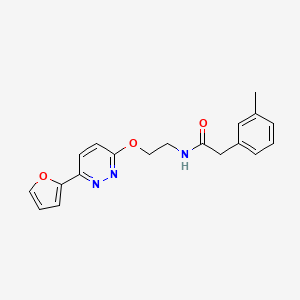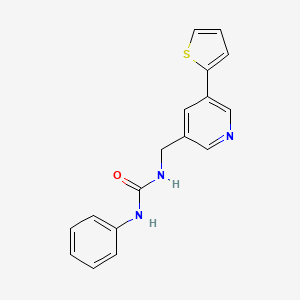![molecular formula C16H14F2N6O2S B2358792 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 886926-40-5](/img/structure/B2358792.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroprotection. This compound features a unique structure that combines a pyridine ring, a triazole ring, and a difluoromethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with an appropriate acylating agent to form the desired acetamide derivative . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide has been studied for its potential neuroprotective effects, particularly in the context of Parkinson’s disease . It has shown promise in preventing the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as alpha-synuclein. By binding to these targets, it can inhibit the aggregation of the protein, thereby preventing the formation of toxic amyloid fibrils that contribute to neurodegeneration . The compound may also interact with other cellular pathways involved in oxidative stress and inflammation, further contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar compounds include other triazole-based molecules that have been studied for their neuroprotective and medicinal properties. For example, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is another compound with a similar triazole-pyridine structure that has shown potential in preventing neurodegeneration . The uniqueness of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O2S/c17-15(18)26-12-3-1-11(2-4-12)21-13(25)9-27-16-23-22-14(24(16)19)10-5-7-20-8-6-10/h1-8,15H,9,19H2,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRCQMXCIZNRJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2358710.png)
![2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]acetohydrazide](/img/structure/B2358712.png)
![1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2358714.png)
![1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea](/img/structure/B2358716.png)



![1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2358721.png)

![3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2358725.png)
![4-((Benzo[d]thiazol-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2358726.png)
![(E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2358728.png)


